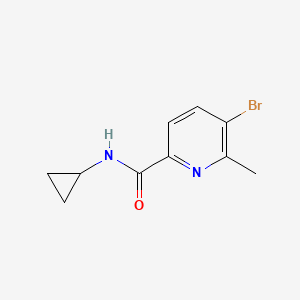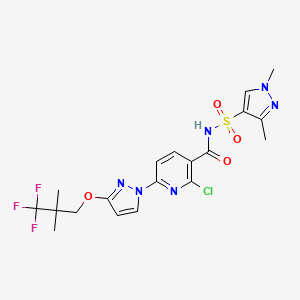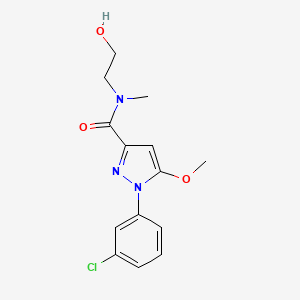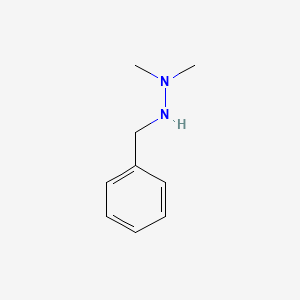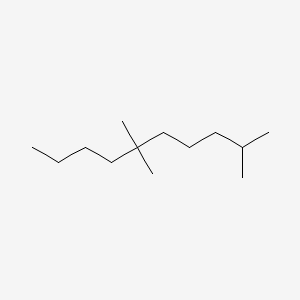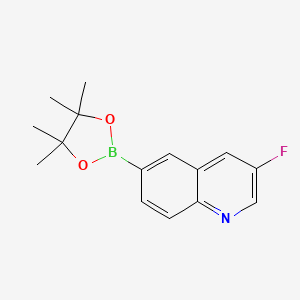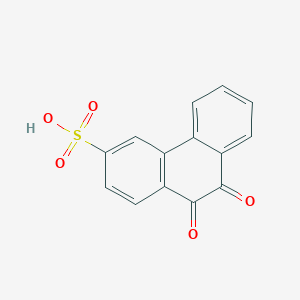
3-(3-Azetidinyl)-4-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Azetidinyl)-4-pyridinol: is a heterocyclic compound that features both an azetidine ring and a pyridinol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-4-pyridinol typically involves the formation of the azetidine ring followed by the introduction of the pyridinol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-azetidinone, the compound can be synthesized through a series of reactions including the Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate addition of arylboronic acids .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve steps such as esterification, Pinner reaction, neutralization, and amidine formation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Azetidinyl)-4-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring and pyridinol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfenyl chlorides, sulfinyl chlorides, and other electrophiles. The reactions often involve intermediate carbenium ions and are carried out under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfenyl chlorides can lead to the formation of sulfenamides, while reactions with sulfinyl chlorides can produce sulfinamides .
Applications De Recherche Scientifique
3-(3-Azetidinyl)-4-pyridinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Azetidinyl)-4-pyridinol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be driven by a reduction in oxidative stress and caspase-3/7 activity . The compound may also interact with acetylcholinesterase, inhibiting its activity and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azetidinyl acetate: Another azetidine derivative with different functional groups.
1,3,3-Trinitroazetidine (TNAZ): A high-density explosive with a similar azetidine ring structure.
3-Aryl-3-azetidinyl acetic acid methyl ester derivatives: Compounds with similar neuroprotective properties.
Uniqueness
3-(3-Azetidinyl)-4-pyridinol is unique due to its combination of the azetidine ring and pyridinol moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-1-2-9-5-7(8)6-3-10-4-6/h1-2,5-6,10H,3-4H2,(H,9,11) |
Clé InChI |
VPPRTBJBEXDZRQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)


